REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[C:11]2[CH:10]=[C:9]([C:12]([O:14]C)=[O:13])[S:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.O.[OH-].[Li+].O>CO>[F:16][C:2]([F:1])([F:17])[C:3]1[C:11]2[CH:10]=[C:9]([C:12]([OH:14])=[O:13])[S:8][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=CC=2SC(=CC21)C(=O)OC)(F)F
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 75° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added water
|
Type
|
WASH
|
Details
|
washed with tert-butyl methyl ether 3 times
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform 3 times
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=CC=2SC(=CC21)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |